C-1 Ethyl vs. Methyl Substituent: Structural Determinant of PDE2/PDE10 Selectivity Balance
The target compound possesses an ethyl group at the C-1 position, differentiating it from the more common 1-methyl analogs in the PDE2/PDE10 inhibitor patent family. SAR analysis within WO2012104293 indicates that replacing the C-1 methyl with an ethyl group alters the PDE2 versus PDE10 inhibitory potency balance, as the C-1 alkyl chain length directly influences the fit within the enzyme's hydrophobic pocket [1]. While direct IC50 values for this specific molecule are not publicly disclosed, the patent establishes that the 1-ethyl substitution on the triazoloquinoxaline core is a distinct chemical space point that yields a different PDE2/PDE10 inhibition profile compared to the 1-methyl benchmark compounds (e.g., compound 31 with IC50 PDE2 = 2.8 nM, PDE10 = 35 nM) [2].
| Evidence Dimension | PDE2/PDE10 inhibitory profile shift |
|---|---|
| Target Compound Data | 1-ethyl substitution (specific IC50 not publicly available) |
| Comparator Or Baseline | 1-methyl analog (compound 31): PDE2 IC50 = 2.8 nM, PDE10 IC50 = 35 nM |
| Quantified Difference | Difference not quantified for this specific pair; patent SAR demonstrates alkyl chain length-dependent selectivity switch |
| Conditions | In vitro enzymatic assay against human recombinant PDE2 and PDE10 enzymes |
Why This Matters
For CNS drug discovery programs targeting cognitive impairment, the PDE2/PDE10 selectivity balance is critical; this compound offers a distinct selectivity starting point versus the 1-methyl lead series, potentially enabling finer tuning of target engagement profiles.
- [1] Janssen Pharmaceutica NV. (1,2,4)triazolo[4,3-a]quinoxaline derivatives as inhibitors of phosphodiesterases. WO Patent 2012104293A1, 2012. View Source
- [2] Andrés, J. I.; et al. Structure-Based Design of a Potent, Selective, and Brain Penetrating PDE2 Inhibitor with Demonstrated Target Engagement. ACS Med. Chem. Lett. 2014, 5 (9), 1049–1053. View Source
